molecular formula C13H19NO2S B225919 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine

Cat. No. B225919
M. Wt: 253.36 g/mol
InChI Key: BDVHWIVVQILMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine, also known as TAPS, is a chemical compound that has been widely used in scientific research for its unique properties. TAPS is a sulfonamide-based buffer that is commonly used in biochemistry and molecular biology experiments. In

Mechanism of Action

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine acts as a pH buffer by accepting or donating protons in response to changes in pH. Its sulfonamide group is responsible for this buffering action, as it can exist in both protonated and deprotonated forms. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also able to chelate metal ions, which can be useful in experiments involving metalloproteins.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has been shown to have minimal effects on biochemical and physiological processes, making it a useful tool in scientific research. It has been shown to have no significant effect on enzyme activity, protein stability, or cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is its ability to buffer at a pH close to physiological pH, making it useful in experiments involving biological samples. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also stable over a wide range of temperatures, making it useful in experiments that require high or low temperatures. However, 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine derivatives with improved solubility and buffering capacity. Another potential area of research is the use of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state. Finally, 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine may have potential applications in drug delivery, as its ability to chelate metal ions could be useful in targeting specific cells or tissues.

Synthesis Methods

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction produces 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine as a white crystalline solid with a melting point of 107-109°C.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is commonly used as a buffer in biochemical and molecular biology experiments. It is particularly useful in experiments involving proteins that are sensitive to changes in pH, as 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has a pKa value of 8.46, which is close to physiological pH. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also commonly used in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state.

properties

Product Name

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO2S/c1-11-6-7-13(10-12(11)2)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

BDVHWIVVQILMCT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C

Origin of Product

United States

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